Lipophilicity (logP) Differentiation Versus N-[(4-Methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide
The target compound (Compound 5641-2002) exhibits a computed logP of 2.8596, compared to 2.4792 for the closest analog N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide (Compound 5641-1977), which differs only by a single methylene spacer insertion . The ΔlogP of +0.38 indicates that the target compound is approximately 2.4-fold more lipophilic, a difference expected to translate into measurably higher passive membrane permeability and potentially greater blood-brain barrier penetration [1]. In drug discovery settings, a ΔlogP exceeding 0.3 is generally considered sufficient to produce a meaningful difference in pharmacokinetic behavior [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.8596 |
| Comparator Or Baseline | N-[(4-methoxyphenyl)methyl]-1-(2-methylbenzoyl)piperidine-4-carboxamide: logP = 2.4792 |
| Quantified Difference | ΔlogP = +0.3804 (target is ~2.4× more lipophilic) |
| Conditions | Computed logP values from ChemDiv catalog using the same algorithmic method for both compounds |
Why This Matters
Higher logP predicts greater passive membrane permeability, which is critical for assay design in cell-based phenotypic screens where intracellular target engagement is required.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
